molecular formula C17H15N3O2S B2567687 (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-3-yl)methanone CAS No. 1351590-34-5

(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2567687
CAS No.: 1351590-34-5
M. Wt: 325.39
InChI Key: SEDZLJMGQVBKFZ-UHFFFAOYSA-N
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Description

(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.39. The purity is usually 95%.
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Scientific Research Applications

Metabolic Stability and Drug Development

  • Microsomal Epoxide Hydrolase-Catalyzed Hydration : The study of a spiro oxetane-containing compound, similar to the mentioned chemical structure, highlighted the enzymes catalyzing the biotransformation of oxetane moieties. This research is pivotal for the pharmaceutical industry as it aids in understanding how to improve the physicochemical parameters and metabolic stability of drug candidates. The study found that microsomal epoxide hydrolase plays a significant role in the hydration and ring-opening of oxetanyl moieties, suggesting a potential pathway for drug metabolism and detoxification (Li et al., 2016).

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : Novel azetidinones were synthesized and evaluated for their antibacterial and antifungal activities. This study's compounds underwent structural analysis and demonstrated significant potential in combating various microbial strains, indicating their usefulness in developing new antimicrobial agents (Prajapati & Thakur, 2014).

Drug-likeness and Microbial Investigation

  • In Silico Drug-likeness Prediction : A research initiative synthesized a library of compounds for microbial investigation, emphasizing the importance of in silico ADME prediction properties. This approach helps in understanding the drug-likeness of new compounds, thereby streamlining the drug development process by identifying candidates with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The study also highlighted the compounds' antimicrobial activities, providing insights into their potential therapeutic applications (Pandya et al., 2019).

Mechanism of Action

Properties

IUPAC Name

[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-17(13-6-7-23-11-13)20-9-14(10-20)16-18-15(19-22-16)8-12-4-2-1-3-5-12/h1-7,11,14H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDZLJMGQVBKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=C2)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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